Benzaldehyde tosylhydrazone
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Overview
Description
Benzaldehyde tosylhydrazone is a useful research compound. Its molecular formula is C14H14N2O2S and its molecular weight is 274.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Generation and Reactions of Phenylcarbene : Benzaldehyde tosylhydrazone, when treated with sodium methoxide in various solvents, yields products from phenylcarbene. This is significant in the study of phenylcarbene chemistry and its reactions with different solvents (Nozaki, Noyori, & Sisido, 1964).
Catalytic and Asymmetric Epoxidation of Carbonyl Compounds : this compound is utilized in a protocol for in situ generation of diazo compounds, applied in sulfur-ylide mediated epoxidation reactions. This demonstrates its utility in asymmetric synthesis and the generation of epoxides from carbonyl compounds (Aggarwal et al., 2003).
Cyclisation Studies with Arylcarbene Precursors : The thermal and photolytic decompositions of benzaldehyde tosylhydrazones have been explored for cyclisation reactions. Such studies are pivotal in the synthesis of heterocyclic compounds, demonstrating the versatility of benzaldehyde tosylhydrazones in organic synthesis (Garner, Mobbs, Suschitzky, & Millership, 1971).
Photocatalytic Hydrogen Evolution and Selective Benzaldehyde Production : In a study on photocatalytic reactions, this compound is used for selective oxidation of benzyl alcohols, coupled with hydrogen evolution. This showcases its potential application in green chemistry and sustainable chemical processes (Hao et al., 2019).
Sustainable Synthesis of Benzaldehyde : Research has also been conducted on the sustainable synthesis of benzaldehyde, an important chemical in various industries. This highlights the broader application of this compound in industrial processes and its role in promoting eco-friendly methodologies (Li et al., 2018).
Oxidation and Reduction Processes : Studies on the oxidation and reduction of benzaldehyde provide insights into its transformations and reactivity. This knowledge is crucial in applications where benzaldehyde is a key intermediate or product (Haffad et al., 1997).
Mechanism of Action
Target of Action
Benzaldehyde tosylhydrazone primarily targets the C-N coupling reaction . It interacts with tetrazoles, which are widely used in coordination and medicinal chemistry . The compound also targets indoles, which are prevalent architectures found in a myriad of biologically active natural and synthesized compounds .
Mode of Action
This compound undergoes a C-N coupling reaction with tetrazoles using thermic activation in the presence of different bases . The reactions are highly regioselective, resulting in the corresponding 2,5-disubstituted-2H-tetrazoles as main products and 1,5-disubstituted-1H-tetrazoles as minor products .
Biochemical Pathways
This compound is involved in the β-oxidative pathway in peroxisomes . It is also involved in the formation of carbon–carbon and carbon–heteroatom bonds through a variety of transition-metal-catalyzed and transition-metal-free reactions .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to disrupt cellular antioxidation . This disruption can inhibit fungal growth, making the compound effective as an antifungal agent . It also has the potential to promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of lipid bilayer enhanced membrane permeability .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, as its reactions involve thermic activation . The presence of different bases also influences the compound’s action . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzaldehyde tosylhydrazone is involved in various biochemical reactions. It is known to participate in transition-metal-catalyzed and transition-metal-free reactions, which afford novel methodologies for the formation of carbon–carbon and carbon–heteroatom bonds
Cellular Effects
Related compounds, such as redox-active benzaldehydes, have been shown to disrupt cellular antioxidation systems, effectively inhibiting fungal growth
Molecular Mechanism
It is known that N-tosylhydrazones, a group to which this compound belongs, can be used as versatile building blocks in the construction of a range of cyclic compounds . They can also react with metals to form metal carbenes, which are used in cyclopropanations and epoxidations .
Metabolic Pathways
It is known that benzaldehydes can be metabolized via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzaldehyde tosylhydrazone involves the reaction of tosylhydrazine with benzaldehyde in the presence of a catalyst.", "Starting Materials": [ "Benzaldehyde", "Tosylhydrazine", "Catalyst (such as p-toluenesulfonic acid or sulfuric acid)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve tosylhydrazine in the solvent", "Add the catalyst to the solution", "Slowly add benzaldehyde to the solution while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold solvent and dry it in a vacuum oven", "Recrystallize the solid from a suitable solvent to obtain pure Benzaldehyde tosylhydrazone" ] } | |
CAS No. |
1666-17-7 |
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11- |
InChI Key |
FZFLTDNAHASQQC-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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